molecular formula C16H16O3 B1313123 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid CAS No. 17910-71-3

2-[2-(3-methoxyphenyl)ethyl]benzoic Acid

Cat. No. B1313123
CAS RN: 17910-71-3
M. Wt: 256.3 g/mol
InChI Key: GYAQJSPEJNXRQE-UHFFFAOYSA-N
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Description

“2-[2-(3-methoxyphenyl)ethyl]benzoic Acid” is a biochemical compound used for proteomics research . It has a molecular formula of C16H16O3 and a molecular weight of 256.3 .

Scientific Research Applications

Quantum Chemical Studies and Biological Activities

  • Quantum chemical studies have investigated the dissociation and dimerizations of substituted benzoic acids, including methoxy-substituted variants, revealing insights into their chemical behavior. Some benzohydroxamic acids, structurally related to methoxybenzoic acids, have shown inhibitory effects on mammalian ribonucleotide reductase and exhibited antineoplastic activity in leukemia-bearing mice, suggesting potential therapeutic applications (Sainsbury, 1975).

Thermal Degradation and Food Chemistry

  • Research on the thermal degradation of ferulic acid, a compound structurally related to methoxy-substituted benzoic acids, has shown the formation of ether-linked phenolic products. This process suggests a mechanism for incorporating phenolic moieties into food macromolecules during cooking, indicating its relevance in food science and chemistry (Rizzi & Boekley, 1992).

Novel Compounds from Natural Sources

  • Studies on natural sources like Stocksia brahuica have led to the isolation of new benzoic acid derivatives, including methoxy-substituted compounds. These findings expand our understanding of chemical diversity in nature and provide a basis for developing new chemical entities with potential applications in various fields (Ali et al., 1998).

Synthetic Approaches and Chemical Transformations

  • Synthetic methodologies for O-desmethylangolensin analogues from methoxy-substituted benzoic acids have been described, showcasing the versatility of these compounds as precursors in organic synthesis. Such methods highlight the potential for developing new pharmacologically active compounds or materials (Hong & Lee, 2014).

Supramolecular Chemistry and Crystal Engineering

  • Benzoic acid derivatives with methoxy groups have been utilized as supramolecular tectons for crystal engineering. Their ability to form hydrogen-bonded dimers and networks in crystalline structures demonstrates their potential applications in designing novel materials with specific properties (Kohmoto et al., 2009).

Safety And Hazards

“2-[2-(3-methoxyphenyl)ethyl]benzoic Acid” is classified as an irritant . It’s important to handle it with care, avoid breathing in dust/fume/gas/mist/vapors/spray, and wash skin thoroughly after handling .

properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAQJSPEJNXRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440425
Record name 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-methoxyphenyl)ethyl]benzoic Acid

CAS RN

17910-71-3
Record name 2-[2-(3-methoxyphenyl)ethyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15.6 g of 1 (62 mmol) in 300 ml of THF was added 30 g of 10% Pd-C, 40 g of ammonium formate and 17.2 ml of triethyl amine. The reaction mixture was heated at 70° C. for 6 hours and filtered. The filtrate was concentrated and redissolved in 500 ml of ethyl acetate and washed with 2×150 ml of 3% aqueous HCl and 2×100 ml of brine. The organic layer was concentrated and triturated with 1:1 ethyl acetate:hexane to give 8 g (31.2 mmol, 51%) of 2.
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Acton, G Hill, BS Tait - Journal of Medicinal Chemistry, 1983 - ACS Publications
(5) MJK Harper and AL Walpole, J. Reprod. Fértil., 13,101 (1967); AE Wakeling and SR Slater, Cancer Treat. Rep., 64, 741 (1980). minimum dose that prevented implantation was noted…
Number of citations: 50 pubs.acs.org
RW Hartmann, W Schwarz… - Journal of medicinal …, 1983 - ACS Publications
/Y mp, C recrystn solvent" formula^ la" 3-OCH3 och3 B 94 133 Rc22h30o4 le 3-OH OH C 85 237-239 R CiSH2204 2a f 3-F och3 B 93 165-166 R CíoHmFzOs 2 f 3-F OH C 85 203-204 …
Number of citations: 24 pubs.acs.org

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